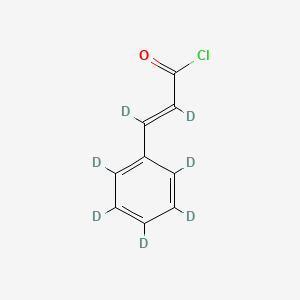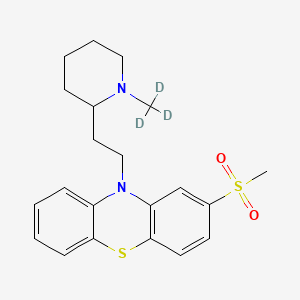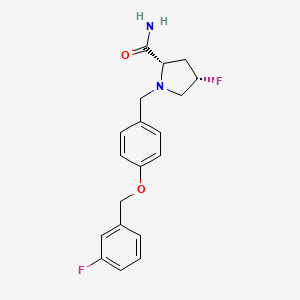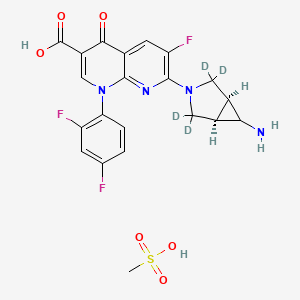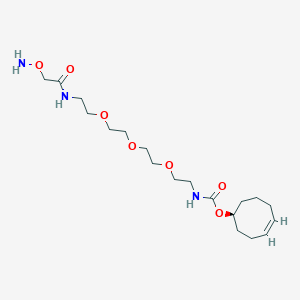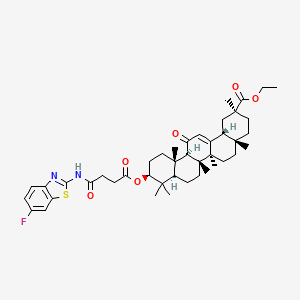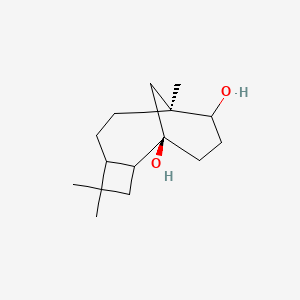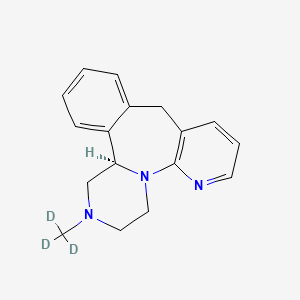
S-Mirtazapine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Mirtazapine D3 is a deuterated form of the antidepressant mirtazapine. Deuterium, a stable hydrogen isotope, replaces specific hydrogen atoms in the molecule, potentially altering its pharmacokinetic properties. This compound is primarily used in research to study the pharmacodynamics and pharmacokinetics of mirtazapine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Mirtazapine D3 involves the incorporation of deuterium into the mirtazapine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically requires a deuterium source, such as deuterium gas or deuterated solvents, and a catalyst like palladium on carbon. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange.
Industrial Production Methods: Industrial production of ®-Mirtazapine D3 follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This may include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions: ®-Mirtazapine D3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
科学研究应用
®-Mirtazapine D3 is used extensively in scientific research, including:
Chemistry: Studying the effects of deuterium incorporation on chemical stability and reactivity.
Biology: Investigating the metabolic pathways and biological activity of deuterated compounds.
Medicine: Exploring the pharmacokinetics and pharmacodynamics of mirtazapine, particularly its metabolism and elimination.
Industry: Developing deuterated drugs with improved pharmacokinetic profiles, such as increased half-life or reduced toxicity.
作用机制
®-Mirtazapine D3 exerts its effects by acting as an antagonist at central presynaptic alpha-2 adrenergic inhibitory autoreceptors and heteroreceptors, which results in an increase in central noradrenergic and serotonergic activity. It also acts as an antagonist at serotonin receptors, specifically 5-HT2 and 5-HT3 receptors, enhancing the release of serotonin. The deuterium substitution may alter the metabolic rate of the compound, potentially leading to different pharmacokinetic properties compared to non-deuterated mirtazapine.
相似化合物的比较
Mirtazapine: The non-deuterated form of ®-Mirtazapine D3.
Deuterated Antidepressants: Other deuterated versions of antidepressants, such as deuterated fluoxetine or deuterated venlafaxine.
Uniqueness: ®-Mirtazapine D3 is unique due to its deuterium incorporation, which can lead to altered pharmacokinetic properties, such as a longer half-life or reduced metabolic rate. This can potentially result in improved therapeutic outcomes and reduced side effects compared to its non-deuterated counterpart.
属性
分子式 |
C17H19N3 |
|---|---|
分子量 |
268.37 g/mol |
IUPAC 名称 |
(7R)-5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m0/s1/i1D3 |
InChI 键 |
RONZAEMNMFQXRA-AVSFSGARSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1CCN2[C@@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4 |
规范 SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)
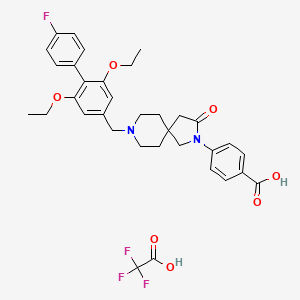

![(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide](/img/structure/B12426661.png)
![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)

